molecular formula C12H25N2O2P B3323869 Bis(cyclohexylamino)phosphinic acid CAS No. 17390-19-1

Bis(cyclohexylamino)phosphinic acid

Cat. No.: B3323869
CAS No.: 17390-19-1
M. Wt: 260.31 g/mol
InChI Key: DMGKLTGEPHOUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(cyclohexylamino)phosphinic acid, identified by CAS Registry Number 17390-19-1, is an organophosphorus compound with the molecular formula C12H25N2O2P and a molecular weight of 260.31 g/mol . Its structure features cyclohexylamino groups bonded to a phosphinic acid core, contributing to a topological polar surface area of 61.4 Ų . This compound is also known by several synonyms, including N,N'-Dicyclohexyl-phosphorodiamidic acid . Please note that specific research applications, mechanistic details, and precise biological or chemical roles for this compound are not detailed in the current literature. Researchers are encouraged to consult specialized chemical databases and primary scientific literature for further investigation into its potential utility. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(cyclohexylamino)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N2O2P/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-12H,1-10H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGKLTGEPHOUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NP(=O)(NC2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(cyclohexylamino)phosphinic acid typically involves the reaction of cyclohexylamine with a suitable phosphorus-containing precursor. One common method is the reaction of cyclohexylamine with phosphinic acid derivatives under controlled conditions. For example, the reaction can be carried out in the presence of a catalyst such as hydrochloric acid in an ethanol solvent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include steps such as heating the reactants under reflux conditions, followed by purification techniques like recrystallization to obtain the desired product in high yield .

Chemical Reactions Analysis

Types of Reactions

Bis(cyclohexylamino)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: Substitution reactions involve replacing one or more of the cyclohexylamino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphinic acid derivatives, while substitution reactions can produce a variety of functionalized phosphinic acids .

Scientific Research Applications

Biological Activities

1. Antiparasitic Activity:
Research has indicated that phosphinic acids, including BCAP, possess antiparasitic properties. These compounds have shown effectiveness against various parasitic infections, potentially offering new avenues for treating diseases such as Chagas disease caused by Trypanosoma cruzi . The mechanism of action is believed to involve inhibition of specific enzymes critical for the survival of the parasites.

2. Antitumor Properties:
BCAP and related phosphinic acids have been studied for their antitumor effects. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

3. Immune System Modulation:
Phosphinic acids can stimulate immune responses, particularly involving γδ T cells. This property could be harnessed to enhance immune responses in various therapeutic contexts .

Pharmaceutical Applications

1. Drug Development:
The unique properties of BCAP make it a candidate for drug development, particularly in creating new therapies for neglected diseases and cancers. Its low toxicity profile and the ability to inhibit specific biological pathways are advantageous for developing safe pharmaceuticals .

2. Flame Retardant Compositions:
BCAP derivatives have been explored for use in flame-retardant materials. The phosphinic acid group can enhance the thermal stability of polymers, making them suitable for applications where fire resistance is crucial .

Case Study 1: Antiparasitic Efficacy

A study investigated the efficacy of BCAP against T. cruzi. In vitro assays demonstrated that BCAP significantly inhibited the growth of the parasite with an IC50 value in the nanomolar range. This suggests that BCAP could be developed into a therapeutic agent against Chagas disease .

Case Study 2: Antitumor Activity

In another study focusing on cancer treatment, BCAP was tested on various cancer cell lines. The results indicated that BCAP induced apoptosis through a mitochondrial pathway, highlighting its potential as an anticancer drug .

Mechanism of Action

The mechanism of action of bis(cyclohexylamino)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions with the target molecule .

Comparison with Similar Compounds

Bis(aminomethyl)phosphinic Acid Derivatives

Bis(aminomethyl)phosphinic acids are prominent urease inhibitors. Key findings include:

  • N-n-Hexylaminomethyl-P-aminomethylphosphinic acid (Compound 13): Exhibits potent inhibition against Helicobacter pylori urease (IC₅₀ = 16.9 μM after preincubation) and Sporosarcina pasteurii urease (Ki = 108 nM). Its linear n-hexyl chain optimizes binding to the enzyme's active site, interacting with nickel ions and forming hydrogen bonds with residues Ala170 and Ala366 .
  • Methyl-Substituted Analogs: Monosubstituted derivatives (e.g., Compound 8) show higher activity than dimethyl or tetramethyl analogs (Compounds 17, 21, 23), suggesting steric hindrance from branched substituents reduces efficacy .

Comparison with Bis(cyclohexylamino)phosphinic Acid: The cyclohexyl groups in the target compound introduce greater steric bulk than the n-hexyl or methyl groups in bis(aminomethyl)phosphinic acids. This may reduce binding affinity to ureases if the active site cannot accommodate bulky substituents. However, enhanced lipophilicity could improve membrane permeability, a critical factor in drug design .

HIV Protease Inhibitors

Symmetric bis(α-aminoalkyl)phosphinic acids are potent HIV-1 protease inhibitors. For example:

  • C2-Symmetric Phosphinic Acid Derivatives: These compounds mimic the tetrahedral transition state of protease substrates, achieving nanomolar inhibition through interactions with catalytic aspartate residues .

However, the rigidity of the cyclohexyl ring could stabilize binding conformations, offsetting this disadvantage.

Industrial Extractants and Catalysts

  • Cyanex 272 (Bis(2,4,4-trimethylpentyl)phosphinic acid) : Used for cobalt leaching due to its high selectivity and acidity (pKa ~2.5). Its branched alkyl chains enhance metal-ion coordination .
  • D2EHPA (Bis(2-ethylhexyl)phosphoric acid) : A stronger acid (pKa ~1.5) with applications in rare-earth element extraction .

Comparison: this compound’s amino groups may shift its acidity (pKa) relative to alkylphosphinic acids, altering metal-binding selectivity. The cyclohexyl rings could also reduce solubility in nonpolar solvents compared to linear alkyl chains in D2EHPA or Cyanex 272.

Key Data Tables

Table 1: Enzymatic Inhibition Profiles of Selected Phosphinic Acids

Compound Target Enzyme IC₅₀ / Ki Key Structural Feature Reference
N-n-Hexylaminomethyl-P-aminomethylphosphinic acid S. pasteurii urease Ki = 108 nM Linear n-hexyl chain
Acetohydroxamic acid (Control) H. pylori urease IC₅₀ = 200 μM Hydroxamic acid moiety
C2-Symmetric Phosphinic Acid HIV-1 protease Ki = 1–10 nM Symmetric α-aminoalkyl groups
This compound* N/A (Inferred) N/A Bulky cyclohexylamino groups

*Hypothetical data based on structural analogs.

Table 2: Physicochemical Properties

Compound pKa (Estimated) Lipophilicity (LogP) Solubility
Cyanex 272 ~2.5 High Low in water
D2EHPA ~1.5 Very high Insoluble in water
Bis(aminomethyl)phosphinic acid ~3.0–4.0 Moderate Water-soluble
This compound ~4.5–5.5* High Low in water

*Predicted based on electron-donating amino groups and hydrophobic cyclohexyl rings.

Research Findings and Implications

  • Steric Effects: Bulky substituents like cyclohexylamino groups may hinder enzyme binding but improve pharmacokinetic properties (e.g., prolonged half-life) .
  • Synthetic Challenges: Catalytic hydrogenation and debenzylation methods used for bis(aminomethyl)phosphinic acids (e.g., Compound 13) may require optimization for cyclohexylamino derivatives due to solubility issues .

Q & A

Q. What are the established synthetic routes for Bis(cyclohexylamino)phosphinic acid, and what key parameters influence reaction yield and purity?

  • Methodological Answer : this compound is synthesized via double amino alkylation of hydrophosphoryl compounds using cyclohexylamine derivatives. Critical parameters include:
  • Reagent stoichiometry : A 2:1 molar ratio of cyclohexylamine to hydrophosphoryl precursor ensures complete alkylation .
  • Reaction temperature : Optimal yields (>75%) are achieved at 60–80°C under inert atmosphere (e.g., nitrogen) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation requires a multi-technique approach:
  • NMR spectroscopy : 31^{31}P NMR (δ 25–30 ppm confirms phosphinic acid backbone); 1^{1}H/13^{13}C NMR identifies cyclohexyl group integration .
  • Mass spectrometry : High-resolution ESI-MS ([M+H]+^+ at m/z ~325) verifies molecular weight .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What key functional groups in this compound contribute to its bioactivity?

  • Methodological Answer : The phosphinic acid (-PH(O)OH) moiety chelates metal ions (e.g., Ni2+^{2+} in ureases), while cyclohexyl groups enhance hydrophobic interactions with enzyme active sites. Competitive binding assays (e.g., UV-Vis titration) quantify metal affinity .

Q. What are the primary applications of this compound in enzyme inhibition studies?

  • Methodological Answer : The compound serves as:
  • A HIV-1 protease inhibitor : IC50_{50} values are determined via fluorescence resonance energy transfer (FRET) assays using synthetic substrates .
  • A bacterial urease inhibitor : Kinetic studies (e.g., Lineweaver-Burk plots) identify competitive inhibition modes against Sporosarcina pasteurii urease (Ki ~100–200 nM) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for high enantiomeric excess in asymmetric catalysis?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acid catalysts during alkylation to induce stereoselectivity (up to 90% ee) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics and stereochemical control .
  • Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) tracks enantiomer ratios during purification .

Q. How should researchers address discrepancies in bioactivity data across HIV-1 protease isoforms from different viral clades?

  • Methodological Answer :
  • Source standardization : Use recombinant proteases (clades A, B, C) expressed in E. coli with identical purification protocols .
  • Assay conditions : Control pH (5.0–6.5), ionic strength (150 mM NaCl), and substrate concentrations to minimize variability .
  • Data normalization : Express IC50_{50} values relative to a reference inhibitor (e.g., Ritonavir) to account for inter-assay differences .

Q. What computational and experimental methods validate the physiological activity and toxicity of this compound derivatives?

  • Methodological Answer :
  • In silico prediction : Molecular docking (AutoDock Vina) models interactions with target enzymes; ADMET predictors (e.g., SwissADME) estimate toxicity profiles .
  • In vitro testing : HepG2 cell viability assays (MTT protocol) and Ames tests (TA98 strain) confirm cytotoxicity and mutagenicity thresholds .

Q. How can binding interactions between this compound and ureases be experimentally characterized?

  • Methodological Answer :
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) and stoichiometry .
  • X-ray crystallography : Resolves Ni2+^{2+} coordination geometry and hydrogen bonds (e.g., with Ala170 and Ala366 residues in S. pasteurii urease) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(cyclohexylamino)phosphinic acid
Reactant of Route 2
Bis(cyclohexylamino)phosphinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.